molecular formula C12H14BrClO2 B14073639 1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one

Cat. No.: B14073639
M. Wt: 305.59 g/mol
InChI Key: BKLDCENSOPZPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by chlorination and subsequent functional group modifications. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and the use of specific catalysts .

Chemical Reactions Analysis

1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and chloropropanone groups contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds include:

    1-(2-(Bromomethyl)-5-methoxyphenyl)-2-chloropropan-1-one: Differing by the presence of a methoxy group instead of an ethoxy group.

    1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-bromopropan-1-one: Featuring a bromine atom instead of a chlorine atom.

    1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-hydroxypropan-1-one: Containing a hydroxyl group instead of a chlorine atom.

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their functional groups .

Properties

Molecular Formula

C12H14BrClO2

Molecular Weight

305.59 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-ethoxyphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C12H14BrClO2/c1-3-16-10-5-4-9(7-13)11(6-10)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3

InChI Key

BKLDCENSOPZPNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CBr)C(=O)C(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.